molecular formula C25H25N3O B14993558 N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B14993558
M. Wt: 383.5 g/mol
InChI Key: SLHAFGWNGWQWEZ-UHFFFAOYSA-N
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Description

N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE: is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the benzodiazole core with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Group: The final step involves the acylation of the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the benzamide group using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: This compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Research: It can serve as a probe for studying biological processes involving benzodiazole derivatives.

Mechanism of Action

The mechanism of action of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
  • N-(1-{1-[(2,6-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE

Uniqueness

N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to the specific positioning of the dimethylphenyl group, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C25H25N3O/c1-17-13-14-18(2)21(15-17)16-28-23-12-8-7-11-22(23)27-24(28)19(3)26-25(29)20-9-5-4-6-10-20/h4-15,19H,16H2,1-3H3,(H,26,29)

InChI Key

SLHAFGWNGWQWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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